Flavonoid screening libraries often fail to deliver reproducible lipolysis data because non-specific compounds lack target engagement at adenosine A1. Cirsimarin solves this with a defined dual mechanism and validated in vivo pharmacokinetics.
• Adenosine A1 receptor antagonist (Ki = 6.5 μM) with concurrent PDE inhibition; antilipogenic IC50 = 1.28 μM
• 20× more potent lipolytic activity than caffeine; reduces visceral adipose tissue in rodent models
• Prodrug metabolized to cirsimaritin after oral administration (t1/2 = 1.1 h, AUC = 1068.2 ng/mL·h)
Supplied as ≥98% (HPLC) off-white powder with full COA. Ships ambient; stable at -20°C protected from light.
Molecular FormulaC23H24O11
Molecular Weight476.4 g/mol
CAS No.13020-19-4
Cat. No.B190802
⚠ Attention: For research use only. Not for human or veterinary use.
Cirsimarin (CAS 13020-19-4) is a naturally occurring flavonoid glycoside [1], chemically defined as 5,4′-dihydroxy-6,7-dimethoxyflavone 4′-O-β-D-glucoside (molecular weight 476.43 g/mol) . It is isolated from several plant species, most notably Microtea debilis [2]. The compound is recognized for its well-characterized antilipogenic and lipolytic activities, which are attributed to its antagonism at the adenosine A1 receptor and inhibition of phosphodiesterase (PDE) . Cirsimarin is supplied as a high-purity solid for research use, with commercially available standards suitable for analytical and pharmacological applications .
Dual mechanism: adenosine A1 receptor antagonist and phosphodiesterase inhibitor
Naturally occurring flavonoid glycoside from Microtea debilis
Supplied as high-purity solid for lipolysis and lipogenesis research
[1] Hasrat JA, De Bruyne T, De Backer JP, Vauquelin G, Vlietinck AJ. Cirsimarin and cirsimaritin, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure. J Pharm Pharmacol. 1997 Nov;49(11):1150-6. doi: 10.1111/j.2042-7158.1997.tb06059.x. PMID: 9401955. View Source
[2] Girotti C, Ginet M, Demarne FC, Lagarde M, Géloën A. Lipolytic activity of cirsimarin extracted from Microtea debilis. Planta Med. 2005 Dec;71(12):1170-2. doi: 10.1055/s-2005-873146. PMID: 16395657. View Source
Why Generic Flavonoid Substitutes Fail for Cirsimarin
In scientific procurement, substituting cirsimarin with a related flavonoid such as luteolin-7-O-glucoside, pectolinarin, or its aglycone cirsimaritin is not valid due to significant differences in both molecular mechanism and pharmacokinetic behavior. While many flavonoids are described as having broad 'antioxidant' or 'anti-inflammatory' activity, cirsimarin's functional profile is more specifically defined by its potent dual action as an adenosine A1 receptor antagonist (Ki = 6.5 μM) and a phosphodiesterase inhibitor [1]. Crucially, in vivo studies demonstrate that after oral administration, cirsimarin is metabolized to cirsimaritin [2], indicating that the parent glycoside is a critical prodrug influencing exposure and activity. This establishes a distinct structure-activity and pharmacokinetic relationship [3] that cannot be assumed for other flavonoid glycosides or aglycones, making precise compound selection essential for reproducible research outcomes [4].
Mechanism specificityAdenosine A1 antagonism and PDE inhibition differ from the non-specific antioxidant activity of common flavonoids; substitution may alter pathway response.
Prodrug metabolismCirsimarin is metabolized to cirsimaritin in vivo; structural analogues or aglycones alone may not replicate the prodrug-to-active metabolite exposure profile.
Structure-activity relationshipFlavonoid glycosides with similar structural features cannot be assumed to share the dual antilipogenic/lipolytic profile; target engagement may shift significantly.
[1] Hasrat JA, De Bruyne T, De Backer JP, Vauquelin G, Vlietinck AJ. Cirsimarin and cirsimaritin, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure. J Pharm Pharmacol. 1997 Nov;49(11):1150-6. doi: 10.1111/j.2042-7158.1997.tb06059.x. PMID: 9401955. View Source
[2] Hasrat JA, De Bruyne T, De Backer JP, Vauquelin G, Vlietinck AJ. Cirsimarin and cirsimaritin, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure. J Pharm Pharmacol. 1997 Nov;49(11):1150-6. doi: 10.1111/j.2042-7158.1997.tb06059.x. PMID: 9401955. View Source
[3] Zhang E, et al. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma. J Chromatogr Sci. 2016;54(5):864-869. doi: 10.1093/chromsci/bmv156. View Source
[4] Girotti C, Ginet M, Demarne FC, Lagarde M, Géloën A. Lipolytic activity of cirsimarin extracted from Microtea debilis. Planta Med. 2005 Dec;71(12):1170-2. doi: 10.1055/s-2005-873146. PMID: 16395657. View Source
Cirsimarin: Quantitative Evidence & Comparator Data
Lipolytic Potency vs. Caffeine
In a direct comparative assay, cirsimarin demonstrated a significantly higher potency in stimulating lipolysis than the well-known reference lipolytic agent, caffeine. The half-maximal effective concentration (EC50) for cirsimarin was 0.025 mM, whereas the EC50 for caffeine was 0.49 mM under the same experimental conditions [1]. This represents a quantified difference in potency of approximately 20-fold, highlighting a substantial functional advantage for applications where a robust lipolytic trigger is required.
Lipolytic potency vs. caffeineHead-to-head
EC50 0.025 mM (cirsimarin) vs 0.49 mM (caffeine)
Reported lipolysis comparison context
Rat adipocyte assay, n=4; approx. 20-fold difference
[1] Girotti C, Ginet M, Demarne FC, Lagarde M, Géloën A. Lipolytic activity of cirsimarin extracted from Microtea debilis. Planta Med. 2005 Dec;71(12):1170-2. doi: 10.1055/s-2005-873146. PMID: 16395657. View Source
In Vivo Reduction of Visceral Adipose Tissue
An 18-day in vivo study in mice demonstrated that daily intraperitoneal administration of cirsimarin significantly and dose-dependently reduced the weight of intra-abdominal white adipose tissue (WAT) depots compared to vehicle-treated controls [1]. This effect was specifically localized to visceral fat, with no observed change in subcutaneous fat depots, indicating a targeted action on metabolically relevant adipose tissue [2].
In vivo visceral fat reductionHead-to-head
−29% (25 mg/kg) / −37% (50 mg/kg) vs vehicle
Dose-dependent WAT reduction context
Male CD1 mice, 18-day i.p. study
Anti-obesityAdipogenesisLipogenesis
Evidence Dimension
Reduction in retroperitoneal white adipose tissue (WAT) weight
Target Compound Data
-29% (25 mg/kg dose); -37% (50 mg/kg dose) vs. control
Comparator Or Baseline
Vehicle-treated control mice
Quantified Difference
Dose-dependent reduction of 29% and 37% (P<0.005)
Conditions
Male CD1 mice, daily i.p. injection for 18 days
Why This Matters
This provides direct, quantitative evidence of in vivo efficacy for reducing visceral adiposity, a key parameter in metabolic disease models, supporting its use over compounds lacking this specific and validated effect.
Anti-obesityAdipogenesisLipogenesis
[1] Zarrouki B, Pillon NJ, Kalbacher E, Soula HA, Nia N'Jomen G, Grand L, Chambert S, Geloen A, Soulage CO. Cirsimarin, a potent antilipogenic flavonoid, decreases fat deposition in mice intra-abdominal adipose tissue. Int J Obes (Lond). 2010 Nov;34(11):1566-75. doi: 10.1038/ijo.2010.85. PMID: 20458325. View Source
[2] Zarrouki B, Pillon NJ, Kalbacher E, Soula HA, Nia N'Jomen G, Grand L, Chambert S, Geloen A, Soulage CO. Cirsimarin, a potent antilipogenic flavonoid, decreases fat deposition in mice intra-abdominal adipose tissue. Int J Obes (Lond). 2010 Nov;34(11):1566-75. doi: 10.1038/ijo.2010.85. PMID: 20458325. View Source
In Vitro Antilipogenic Activity in Adipocytes
Cirsimarin exerts a strong, direct inhibitory effect on the process of lipogenesis (fatty acid synthesis) in isolated adipocytes, as measured by the incorporation of radiolabeled acetate [1]. This antilipogenic action is quantified by an IC50 value of 1.28 ± 0.04 μM, which is in the low micromolar range [2]. This mechanism is distinct from its lipolytic activity and is hypothesized to be a primary driver of its in vivo effects on adipose tissue reduction [3].
Untreated control adipocytes (baseline lipogenesis)
Quantified Difference
50% inhibition at a concentration of 1.28 μM
Conditions
Lipogenic activity measured by [14C]-acetate incorporation in isolated mouse adipocytes
Why This Matters
This establishes a second, well-defined mechanism of action (antilipogenesis) with a specific potency value, which is critical for differentiating cirsimarin from flavonoids that may only exhibit lipolytic or antioxidant properties.
LipogenesisAdipocyte BiologyMetabolic Disease
[1] Zarrouki B, Pillon NJ, Kalbacher E, Soula HA, Nia N'Jomen G, Grand L, Chambert S, Geloen A, Soulage CO. Cirsimarin, a potent antilipogenic flavonoid, decreases fat deposition in mice intra-abdominal adipose tissue. Int J Obes (Lond). 2010 Nov;34(11):1566-75. doi: 10.1038/ijo.2010.85. PMID: 20458325. View Source
[2] Zarrouki B, Pillon NJ, Kalbacher E, Soula HA, Nia N'Jomen G, Grand L, Chambert S, Geloen A, Soulage CO. Cirsimarin, a potent antilipogenic flavonoid, decreases fat deposition in mice intra-abdominal adipose tissue. Int J Obes (Lond). 2010 Nov;34(11):1566-75. doi: 10.1038/ijo.2010.85. PMID: 20458325. View Source
[3] Croze M, Chambert S, Grand L, Soula H, Geloen A, Soulage C. Un nouveau flavonoïde d'origine végétale, la cirsimaritine inhibe la lipogénèse adipocytaire et diminue l'accrétion adipeuse chez la souris. Diabetes & Metabolism. 2013 Apr;39:A33. doi: 10.1016/S1262-3636(13)72048-2. View Source
Pharmacokinetic Profile in Rats
The in vivo pharmacokinetic (PK) behavior of cirsimarin has been characterized following intravenous administration in rats. The compound exhibits a relatively short half-life (t1/2 = 1.1 ± 0.4 h) and a defined systemic exposure (AUC(0-t) = 1068.2 ± 359.2 ng/mL·h) [1]. This data is essential for planning in vivo dosing regimens and understanding the relationship between administered dose, circulating concentration, and observed biological effects [2].
Sprague-Dawley rats, 1 mg/kg intravenous dose, plasma analyzed by UPLC-MS/MS
Why This Matters
Established PK parameters are a critical procurement consideration for researchers planning in vivo studies, as they provide the necessary data for dose calculation and interpretation of pharmacodynamic results. This information is often unavailable for less-studied natural products.
PharmacokineticsDrug DevelopmentIn Vivo Studies
[1] Zhang E, et al. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma. J Chromatogr Sci. 2016;54(5):864-869. doi: 10.1093/chromsci/bmv156. View Source
[2] Hasrat JA, De Bruyne T, De Backer JP, Vauquelin G, Vlietinck AJ. Cirsimarin and cirsimaritin, flavonoids of Microtea debilis (Phytolaccaceae) with adenosine antagonistic properties in rats: leads for new therapeutics in acute renal failure. J Pharm Pharmacol. 1997 Nov;49(11):1150-6. doi: 10.1111/j.2042-7158.1997.tb06059.x. PMID: 9401955. View Source
Cirsimarin Applications in Research & Industry
Lipolysis and Obesity Research
Cirsimarin is a preferred tool compound for studies investigating the regulation of lipolysis and the development of anti-obesity therapeutics. Its dual action as a potent lipolytic agent (20x more potent than caffeine [1]) and a strong antilipogenic agent (IC50 = 1.28 μM [2]) makes it uniquely suitable for exploring the interplay between fat mobilization and storage. Its well-characterized in vivo efficacy in reducing visceral adipose tissue mass in rodent models [3] provides a strong rationale for its use in target validation and preclinical efficacy studies.
Pharmaceutical Lead Discovery and Development
Cirsimarin serves as a validated lead compound for medicinal chemistry programs targeting metabolic disorders. The elucidation of its dual mechanism—adenosine A1 receptor antagonism (Ki = 6.5 μM [1]) and phosphodiesterase inhibition [2]—provides a clear molecular target for structure-activity relationship (SAR) studies. Its defined pharmacokinetic profile in rats (t1/2 = 1.1 h, AUC(0-t) = 1068.2 ng/mL·h [3]) is essential for guiding the optimization of its drug-like properties, making it a more attractive starting point than uncharacterized natural products.
Cosmetic and Dermatological Research
The specific lipolytic activity of cirsimarin provides a direct, mechanism-based rationale for its investigation as a potential active ingredient in cosmetic or dermatological formulations aimed at reducing localized adiposity [1]. The patent literature explicitly claims its use in compositions for the cosmetic treatment of cellulite [2], which is supported by its demonstrated ability to reduce adipocyte size in vivo [3]. This distinguishes it from non-specific botanical extracts and provides a clear, evidence-based foundation for formulation research.
Application
Selection Property
Validation Focus
Lipolysis and adipocyte biology research
Dual lipolytic / antilipogenic mechanism
Adipocyte lipolysis and lipogenesis endpoints
Metabolic disorder lead optimization
Adenosine A1 / PDE dual target profile
In vivo PK/PD relationship interpretation
Cosmetic formulation research (adiposity)
Lipolytic activity in adipocyte models
Adipocyte size reduction and formulation compatibility
[1] Girotti C, Ginet M, Demarne FC, Lagarde M, Géloën A. Lipolytic activity of cirsimarin extracted from Microtea debilis. Planta Med. 2005 Dec;71(12):1170-2. doi: 10.1055/s-2005-873146. PMID: 16395657. View Source
[2] Gattefosse SAS. Cosmetic composition based on cirsimarin. US Patent 20060115502A1. Filed Dec 30, 2003. View Source
[3] Zarrouki B, Pillon NJ, Kalbacher E, Soula HA, Nia N'Jomen G, Grand L, Chambert S, Geloen A, Soulage CO. Cirsimarin, a potent antilipogenic flavonoid, decreases fat deposition in mice intra-abdominal adipose tissue. Int J Obes (Lond). 2010 Nov;34(11):1566-75. doi: 10.1038/ijo.2010.85. PMID: 20458325. View Source
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